2,1,3-Benzothiadiazole-4-sulfonamide

Descripción general

Descripción

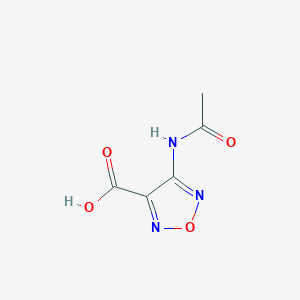

2,1,3-Benzothiadiazole-4-sulfonamide (BTD) is a heterocyclic compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of areas. BTD has a unique chemical structure that consists of a benzothiadiazole ring, a sulfonamide group, and two nitrogen atoms. This compound is synthesized by the reaction of a benzothiadiazole ring with a sulfonamide group, and has a variety of properties that make it attractive for research.

Aplicaciones Científicas De Investigación

Organic Electronics

2,1,3-Benzothiadiazole-4-sulfonamide: and its derivatives are pivotal in the development of photoluminescent compounds for organic electronics . They serve as acceptor units in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors due to their strong electron-withdrawing capabilities. This enhances the electronic properties of materials, leading to improved performance in devices like OLEDs, which are crucial for display and lighting technologies.

Mecanismo De Acción

Target of Action

2,1,3-Benzothiadiazole (BT) and its derivatives, including 2,1,3-Benzothiadiazole-4-sulfonamide, are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . The primary targets of these compounds are the electronic properties of the resulting organic materials .

Mode of Action

The interaction of 2,1,3-Benzothiadiazole-4-sulfonamide with its targets involves the compound’s strong electron-withdrawing ability . This ability allows the construction of molecules with the unit core of BT and its derivatives, which can usually improve the electronic properties of the resulting organic materials .

Biochemical Pathways

The affected pathways involve the development of photoluminescent compounds and the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . The downstream effects include improved electronic properties of the resulting organic materials .

Result of Action

The molecular and cellular effects of the compound’s action involve the improvement of the electronic properties of the resulting organic materials . This is achieved through the compound’s strong electron-withdrawing ability, which allows the construction of molecules with the unit core of BT and its derivatives .

Propiedades

IUPAC Name |

2,1,3-benzothiadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYJNZZVHIQBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362554 | |

| Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzothiadiazole-4-sulfonamide | |

CAS RN |

89488-04-0 | |

| Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

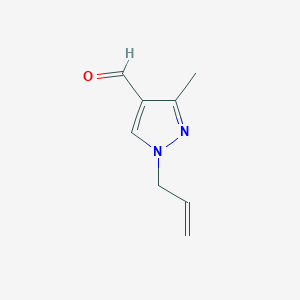

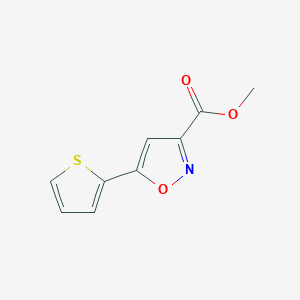

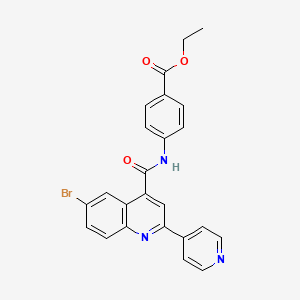

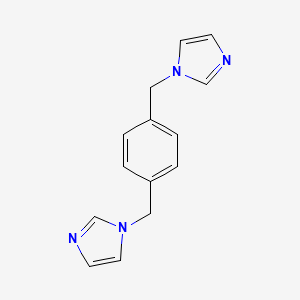

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the M1 receptor in the context of antidepressant effects, and how does VU0255035 contribute to our understanding of this?

A: Research suggests that both M1 and M2 muscarinic receptors are involved in mediating the antidepressant-like effects observed with the non-selective muscarinic antagonist scopolamine []. VU0255035, being highly selective for M1 receptors, was instrumental in dissecting the individual contributions of these subtypes. Studies utilizing VU0255035 demonstrated its efficacy in the forced-swim test, a behavioral assay for antidepressant activity. Importantly, this antidepressant-like effect was absent in mice genetically lacking the M1 receptor, confirming the crucial role of M1 in mediating these effects [].

Q2: How does the pharmacological profile of VU0255035 compare to non-selective muscarinic antagonists in the context of Parkinson's disease?

A: While non-selective muscarinic antagonists demonstrate antiparkinsonian activity, their clinical use is hampered by adverse effects arising from blocking multiple muscarinic receptor subtypes. VU0255035, with its M1 selectivity, exhibits a distinct profile. Electrophysiological studies reveal that VU0255035 effectively blocks M1-mediated excitation in striatal medium spiny neurons but has minimal impact on neuronal activity in other basal ganglia regions like the substantia nigra pars reticulata []. This selective action translates to a partial reversal of reserpine-induced akinesia and a reduction in haloperidol-induced catalepsy, both indicative of antiparkinsonian effects, but with lower efficacy compared to the non-selective antagonist scopolamine []. This suggests that targeting M1 alone might not fully recapitulate the antiparkinsonian effects seen with broader muscarinic antagonism, highlighting the potential involvement of other muscarinic receptor subtypes in this context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)